Aripiprazole monohydrate

Polymorphism Dissolution Thermodynamic stability

This is the thermodynamically stable monohydrate crystal form specified for long-acting injectable (LAI) formulations, including once-monthly and once-every-2-months products. Its controlled dissolution profile is differentiated by characteristic PXRD peaks (8.9°, 17.2°, 22.5° 2θ) and DSC dehydration endotherm (~100°C). Substitution with anhydrous or other polymorphs requires complete reformulation and revalidation. For LAI suspension development and ICH stability studies, this crystal form provides reliable shelf-life prediction and batch-to-batch consistency.

Molecular Formula C23H29Cl2N3O3
Molecular Weight 466.4 g/mol
CAS No. 851220-85-4
Cat. No. B1666087
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAripiprazole monohydrate
CAS851220-85-4
SynonymsAripiprazole monohydrate
Molecular FormulaC23H29Cl2N3O3
Molecular Weight466.4 g/mol
Structural Identifiers
SMILESC1CC(=O)NC2=C1C=CC(=C2)OCCCCN3CCN(CC3)C4=C(C(=CC=C4)Cl)Cl
InChIInChI=1S/C23H27Cl2N3O2.H2O/c24-19-4-3-5-21(23(19)25)28-13-11-27(12-14-28)10-1-2-15-30-18-8-6-17-7-9-22(29)26-20(17)16-18;/h3-6,8,16H,1-2,7,9-15H2,(H,26,29);1H2
InChIKeyUXQBDXJXIVDBTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 200 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility0.3 [ug/mL] (The mean of the results at pH 7.4)
0.00001%
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Aripiprazole Monohydrate (CAS 851220-85-4): A Distinct Crystalline Form with Thermodynamically Controlled Dissolution Behavior


Aripiprazole monohydrate (AM) is the hydrated crystalline form of the atypical antipsychotic aripiprazole, a dopamine D2 and serotonin 5-HT1A partial agonist approved for the treatment of schizophrenia and bipolar disorder [1]. AM is a BCS Class IV compound (low solubility, low permeability) that exists as one of multiple solid-state modifications, including anhydrous forms (AA) and various solvates [2]. The monohydrate crystal structure exhibits distinct PXRD patterns, thermal behavior, and intrinsic dissolution characteristics that differentiate it from its anhydrous counterpart [3]. AM serves as the active pharmaceutical ingredient in long-acting injectable (LAI) formulations, notably Abilify Maintena® (once-monthly) and Abilify Asimtufii® (once-every-2-months), which provide sustained plasma concentrations and extended dosing intervals [4].

Why Aripiprazole Monohydrate Cannot Be Freely Substituted with Anhydrous Aripiprazole or Other Crystal Forms in Formulation Development


Aripiprazole exhibits extensive conformational polymorphism, with at least five phase-pure modifications (Forms I, II, III, IV, and X°) in addition to the monohydrate and various solvates, each possessing distinct thermodynamic stability, solubility, and dissolution characteristics [1]. The intrinsic dissolution rate (IDR) of the monohydrate is measurably lower than that of the anhydrous form in water, confirming its thermodynamic stability relative to AA in aqueous environments [2]. However, solution-mediated phase transformations in biorelevant media—such as conversion to HCl salt in simulated gastric fluid—can negate these differences in vivo, meaning formulation performance is not predictable from crystal form alone [2]. Furthermore, polymorphic transitions during manufacturing, storage, or dissolution can alter bioavailability and product performance, with metastable forms converting to the more stable monohydrate phase under ambient humidity conditions [3]. Consequently, substitution of the monohydrate with an alternative crystalline form requires complete reformulation and revalidation, as differences in physical stability and dissolution behavior can directly impact product quality, shelf-life, and regulatory compliance.

Aripiprazole Monohydrate: Head-to-Head Quantitative Differentiation Against Key Comparators


Intrinsic Dissolution Rate: Monohydrate vs. Anhydrous Form in Aqueous Media

In a direct head-to-head comparison, the intrinsic dissolution rate (IDR) of aripiprazole monohydrate (MA) was significantly lower than that of the anhydrous form (AA) in water, confirming the monohydrate's superior thermodynamic stability in aqueous environments [1]. This finding is critical for formulation development, as it demonstrates that MA is the more stable crystalline phase under conditions relevant to dissolution testing and physiological fluids.

Polymorphism Dissolution Thermodynamic stability

Polymorph-Dependent Cumulative Dissolution: Monohydrate (Form I) vs. Other Crystal Forms in Water and 0.1 M HCl

A comparative study of five aripiprazole crystal forms demonstrated that cumulative dissolution varies markedly by polymorph and medium [1]. In water, the monohydrate (identified as Form I) exhibited the second-lowest cumulative dissolution (ranking 4th out of 5 forms), while in 0.1 M HCl it ranked highest among the five forms, illustrating the medium-dependent dissolution behavior that differentiates MA from other polymorphs such as Form α, Form III, and Form IV.

Polymorph screening Dissolution profiling Solid-state characterization

Dehydration Behavior and Thermal Stability of Aripiprazole Monohydrate by DSC and Raman Spectroscopy

Thermal analysis of aripiprazole monohydrate reveals a two-step dehydration process: an initial diffusion-controlled water loss followed by rapid nucleation and crystallization of the anhydrous form [1]. DSC measurements show an endothermic dehydration transition at approximately 100°C, characteristic of the monohydrate crystal structure [2]. This distinct thermal signature differentiates AM from anhydrous forms, which lack the dehydration endotherm, and provides a critical quality control metric for verifying crystal form identity and purity during manufacturing.

Thermal analysis Hydrate stability Process control

Clinical Effectiveness: Aripiprazole Monohydrate LAI vs. Paliperidone Palmitate LAI in Schizophrenia

In a 15-month prospective naturalistic head-to-head study of 46 outpatients with schizophrenia, aripiprazole monohydrate LAI (Ari-LAI) and paliperidone palmitate LAI (PP1M/PP3M) demonstrated comparable overall effectiveness across psychopathological, cognitive, and social domains, with no statistically significant differences in improvement over time or dropout rates (16.4% overall) [1]. This finding establishes that AM LAI is non-inferior to paliperidone palmitate LAI in real-world maintenance treatment, supporting its selection based on patient-specific tolerability and preference rather than efficacy differentials.

Long-acting injectable Schizophrenia Real-world evidence

Pharmacokinetic Differentiation: Aripiprazole Monohydrate LAI vs. Aripiprazole Lauroxil LAI

Aripiprazole monohydrate (AM) and aripiprazole lauroxil (AL) are two distinct LAI formulations of aripiprazole with different pharmacokinetic profiles [1]. AM is the monohydrate crystal form of aripiprazole itself, while AL is an N-acyloxymethyl prodrug that requires enzymatic hydrolysis to release aripiprazole. AM 400 mg once-monthly has demonstrated efficacy in placebo-controlled trials, while AL is available in 441 mg, 662 mg, and 882 mg strengths with both monthly and every-6-week dosing intervals approved [1]. The formulation differences result in distinct absorption kinetics: AL exhibits a Tmax of 44–50 days post-injection and an apparent elimination half-life of 15.4–19.2 days, reflecting rate-limited prodrug hydrolysis and dissolution [2], whereas AM provides a more rapid initial release profile.

Pharmacokinetics Long-acting injectable Prodrug

Thermodynamic Stability Ranking Among Aripiprazole Polymorphs at Ambient Temperature

Among five phase-pure modifications of aripiprazole, Form X° (the monohydrate) is identified as the thermodynamically stable modification at 20°C, whereas Form II is stable at 62–77°C and Form I above 80°C [1]. This thermodynamic hierarchy is critical for formulation development, as it indicates that the monohydrate is the most stable crystalline form under standard ambient storage and manufacturing conditions, minimizing the risk of polymorphic conversion during shelf-life.

Polymorph stability Thermodynamics Solid-state

Aripiprazole Monohydrate: High-Impact Application Scenarios Supported by Quantitative Evidence


Formulation of Long-Acting Injectable Antipsychotics with Extended Dosing Intervals

The monohydrate crystal form is the active pharmaceutical ingredient in Abilify Maintena® (once-monthly) and Abilify Asimtufii® (once-every-2-months) LAIs, which leverage the crystal's controlled dissolution characteristics to achieve sustained plasma concentrations and reduced injection frequency [1]. The 2-month formulation (Ari2M 960 mg Q2M) can be safely substituted for the monthly formulation (AOM 400 mg Q1M) as per clinician and patient preference, offering dosing flexibility that is not available with other aripiprazole LAI formulations such as aripiprazole lauroxil [1].

Quality Control and Crystal Form Verification in API Manufacturing

The monohydrate's characteristic PXRD peaks (8.9°, 17.2°, and 22.5° 2θ) and its endothermic dehydration transition at ~100°C in DSC provide robust analytical markers for crystal form identification and purity assessment [1]. These properties enable manufacturers to implement routine quality control testing to ensure that the monohydrate form has not converted to anhydrous or other polymorphic forms during recrystallization, drying, or storage, thereby maintaining batch-to-batch consistency and regulatory compliance [2].

Solid-State Stability Studies and Shelf-Life Prediction

The monohydrate's identification as the thermodynamically stable modification at ambient temperature (20°C) makes it the preferred crystal form for long-term stability studies and shelf-life prediction [1]. Formulators can rely on the monohydrate's inherent stability to minimize the risk of polymorphic conversion during storage, which could otherwise lead to changes in dissolution rate and bioavailability that compromise product performance and patient safety [1].

Head-to-Head Comparative Effectiveness Research in Schizophrenia Maintenance Treatment

Aripiprazole monohydrate LAI has been directly compared with paliperidone palmitate LAI in real-world prospective studies, demonstrating comparable effectiveness and acceptability over 12–15 months of treatment [1][2]. This evidence supports the use of AM LAI in comparative effectiveness research protocols, health technology assessments, and formulary decision-making processes where head-to-head data are required to justify therapeutic substitution or procurement decisions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Aripiprazole monohydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.